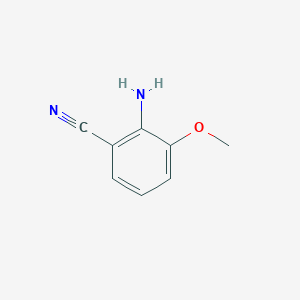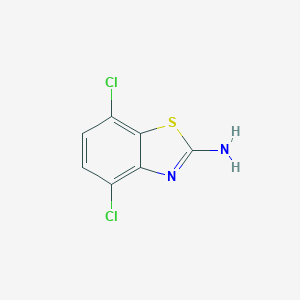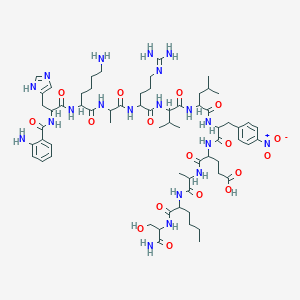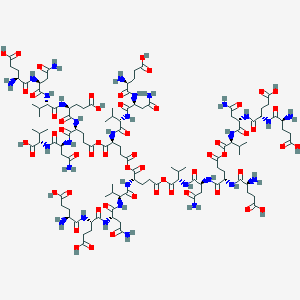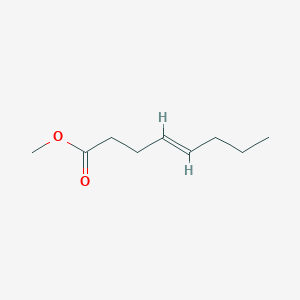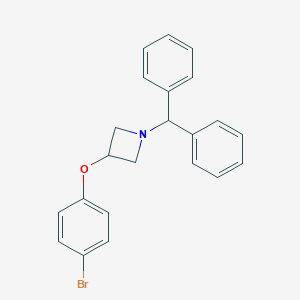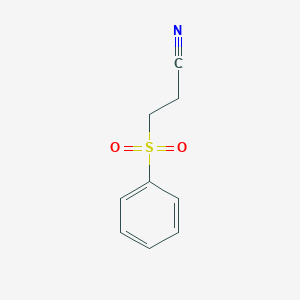
Tri-o-tolylphosphine
Descripción general
Descripción
Tri-o-tolylphosphine is a triarylphosphine where the aryl groups are ortho-methyl-substituted phenyl groups. It is a ligand that can coordinate to metal centers in various complexes, influencing the properties and reactivity of these complexes. The steric and electronic properties of tri-o-tolylphosphine make it a subject of interest in coordination chemistry and catalysis .
Synthesis Analysis
The synthesis of tri-o-tolylphosphine complexes can be achieved through reactions with metal precursors. For instance, the reaction of tri-o-tolylphosphine with bis(trifluoroacetylacetonato)palladium(II) leads to the formation of a complex where the phosphine ligand coordinates to the palladium center . Similarly, tri-o-tolylphosphine reacts with azobenzene and bis(1,5-cyclooctadiene)nickel(0) to form a nickel(0) complex with a unique structure . These syntheses demonstrate the ability of tri-o-tolylphosphine to form stable complexes with transition metals.
Molecular Structure Analysis
The molecular structure of tri-o-tolylphosphine complexes has been elucidated using X-ray crystallography. For example, the structure of a nickel(0) complex with tri-o-tolylphosphine was determined, revealing a trigonal coordination geometry around the nickel atom . The steric demands of the ortho-methyl groups on the phosphine ligand can influence the overall geometry and nuclearity of metal complexes, as seen in the formation of a cubane structure with copper(I) iodide and tri-p-tolylphosphine, and a dimeric structure with tri-o-tolylphosphine .
Chemical Reactions Analysis
Tri-o-tolylphosphine participates in various chemical reactions due to its ability to act as a ligand and influence the reactivity of metal centers. It has been used in the synthesis of palladium(aryl)bromide dimer complexes, which are relevant to cross-coupling reactions . Additionally, tri-o-tolylphosphine can be involved in the photolysis of copper(I) complexes, leading to the formation of mononuclear complexes with heterocyclic thiones .
Physical and Chemical Properties Analysis
The physical and chemical properties of tri-o-tolylphosphine complexes are closely related to the ligand's electronic and steric characteristics. The equilibrium constants and rate constants of reactions involving these complexes can vary significantly with the solvent, as observed in the reaction between bis(trifluoroacetylacetonato)palladium(II) and tri-o-tolylphosphine . The steric effects of the ligand also play a crucial role in determining the structure and reactivity of the complexes, as seen in the different structures formed with copper(I) iodide .
Aplicaciones Científicas De Investigación
-
Ruthenium-Catalyzed Direct Amination of Alcohols
- Summary of Application : Tri-o-tolylphosphine is used as a catalyst in the direct amination of alcohols .
- Methods of Application : The specific experimental procedures may vary, but generally, the reaction involves the use of a ruthenium catalyst and Tri-o-tolylphosphine .
- Results or Outcomes : The reaction results in the direct amination of alcohols .
-
Suzuki Reaction
- Summary of Application : Tri-o-tolylphosphine is used in the Suzuki reaction, a type of cross-coupling reaction .
- Methods of Application : A highly efficient catalytic system consisting of Pd2(dba)3·CHCl3 and Tri-o-tolylphosphine has been identified for the coupling of propargylic carbonates with different types of organo boronic acids at room temperature .
- Results or Outcomes : The reaction results in the coupling of propargylic carbonates with different types of organo boronic acids .
-
Preparation of Tri-ortho-phosphinselenide
- Summary of Application : Tri-o-tolylphosphine is used in the preparation of tri-ortho-phosphinselenide .
- Methods of Application : The specific experimental procedures may vary, but generally, the reaction involves the use of selenium as a reagent .
- Results or Outcomes : The reaction results in the formation of tri-ortho-phosphinselenide .
-
Ligand in Coordination Chemistry
- Summary of Application : Tri-o-tolylphosphine acts as a ligand in coordination chemistry .
- Methods of Application : The specific experimental procedures may vary, but generally, the compound is used as a ligand in the formation of coordination complexes .
- Results or Outcomes : The use of Tri-o-tolylphosphine as a ligand can alter the properties of the coordination complex .
Safety And Hazards
Propiedades
IUPAC Name |
tris(2-methylphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21P/c1-16-10-4-7-13-19(16)22(20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3/h4-15H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COIOYMYWGDAQPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9064130 | |
| Record name | Phosphine, tris(2-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9064130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | Tri-o-tolylphosphine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18398 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Tri-o-tolylphosphine | |
CAS RN |
6163-58-2 | |
| Record name | Tri-o-tolylphosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6163-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tris-o-tolyphosphine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006163582 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tri-o-tolylphosphine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116667 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphine, tris(2-methylphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphine, tris(2-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9064130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(2-methylphenyl)phosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.631 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIS-O-TOLYPHOSPHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M32DK8XA8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

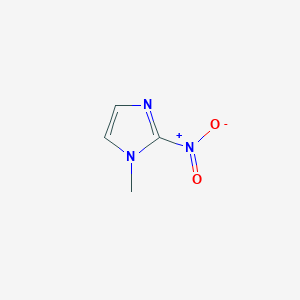
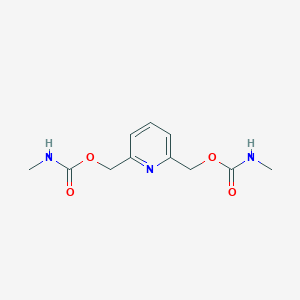

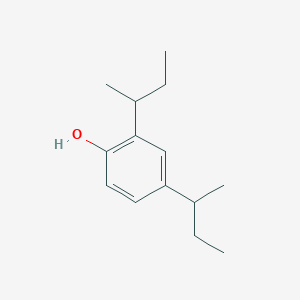

![1-[(5Z)-5-(1-hydroxyethylidene)cyclopenta-1,3-dien-1-yl]ethanone](/img/structure/B155472.png)
